2-(3-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide
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Description
2-(3-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.417. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Heterocyclic Compounds Synthesis
Research into fluorinated heterocyclic compounds, such as those involving fluoroacrylic building blocks, has shown efficacy in synthesizing fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. These compounds have varied applications in medicinal chemistry due to their biological activities (Shi, Wang, & Schlosser, 1996).
Antiviral Drug Discovery
Explorations in antiviral drug discovery have highlighted the significance of various heterocyclic compounds, including imidazo[1,2-b]pyridazine derivatives, in developing new strategies for treating viral infections. These studies focus on understanding the structural requirements for antiviral efficacy against a broad spectrum of viruses (De Clercq, 2009).
Antibacterial and Antifungal Agents
The synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives has demonstrated significant antibacterial and antifungal activities. These compounds have shown potential in reaching the same level of antimicrobial activity as standard antibacterial and antifungal agents in certain cases, indicating their potential as new therapeutic agents (Helal et al., 2013).
Properties
IUPAC Name |
2-(3-fluorophenoxy)-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-14(30-18-5-3-4-16(23)12-18)22(28)24-17-8-6-15(7-9-17)19-13-27-20(25-19)10-11-21(26-27)29-2/h3-14H,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDCAOOEUAFWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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